molecular formula C18H14ClF3O3 B2433812 Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate CAS No. 882748-10-9

Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate

Cat. No. B2433812
CAS RN: 882748-10-9
M. Wt: 370.75
InChI Key: XPCOKXPWNXOBKK-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate, commonly referred to as MCP-TFMB, is a synthetic organic compound belonging to the class of compounds known as arylbutanoates. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. MCP-TFMB has a wide range of applications in the laboratory, including in the synthesis of complex molecules, and in the study of biochemical and physiological processes.

Scientific Research Applications

Medicinal Chemistry and Drug Design

The compound’s unique structure, characterized by a quinoline scaffold, renders it an interesting model for drug design. Its increased lipophilicity enhances permeability, a crucial factor in drug absorption. Researchers explore derivatives like this one for their potential in developing novel drugs. Notably, quinoline-based compounds have demonstrated anticancer, antitubercular, antifungal, and antiviral activities .

Agrochemicals

The trifluoromethyl group in the compound suggests potential applications in agrochemicals. Researchers investigate its effects on pests, plant growth, and disease resistance. Understanding its mode of action can lead to the development of environmentally friendly pesticides.

properties

IUPAC Name

methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3O3/c1-25-17(24)15(11-4-8-14(19)9-5-11)10-16(23)12-2-6-13(7-3-12)18(20,21)22/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCOKXPWNXOBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate

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